molecular formula C6H9N3O2 B2562087 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide CAS No. 929974-53-8

2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B2562087
CAS No.: 929974-53-8
M. Wt: 155.157
InChI Key: NAMOUVFMMHEXII-UHFFFAOYSA-N
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Description

2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is a heterocyclic compound with the molecular formula C6H9N3O2. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another method includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation . Additionally, the Cu(II)-catalyzed cyclization of α-diazo-β-oxoamides with amines has also been demonstrated as an effective method .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative cyclization of β-enaminones results in the formation of pyrrolin-4-ones .

Scientific Research Applications

2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. This makes the compound valuable for various research and industrial applications.

Properties

IUPAC Name

3-hydroxy-5-imino-1-methyl-2H-pyrrole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-2-3(10)4(5(9)7)6(8)11/h7,10H,2H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJSXGCNBVHEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=C(C1=N)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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